Cas no 2229329-00-2 (1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile)
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile
- EN300-1802280
- 2229329-00-2
-
- Inchi: 1S/C13H13N3/c1-16-12(13(9-14)7-4-8-13)10-5-2-3-6-11(10)15-16/h2-3,5-6H,4,7-8H2,1H3
- InChI Key: CYEKJQCMFQPFFV-UHFFFAOYSA-N
- SMILES: N1(C)C(=C2C=CC=CC2=N1)C1(C#N)CCC1
Computed Properties
- Exact Mass: 211.110947427g/mol
- Monoisotopic Mass: 211.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6Ų
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802280-0.05g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 0.05g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1802280-0.1g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 0.1g |
$1332.0 | 2023-09-19 | ||
| Enamine | EN300-1802280-0.25g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 0.25g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1802280-0.5g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 0.5g |
$1453.0 | 2023-09-19 | ||
| Enamine | EN300-1802280-1.0g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1802280-2.5g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 2.5g |
$2969.0 | 2023-09-19 | ||
| Enamine | EN300-1802280-5.0g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 5g |
$4391.0 | 2023-06-02 | ||
| Enamine | EN300-1802280-10.0g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 10g |
$6512.0 | 2023-06-02 | ||
| Enamine | EN300-1802280-1g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 1g |
$1515.0 | 2023-09-19 | ||
| Enamine | EN300-1802280-5g |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile |
2229329-00-2 | 5g |
$4391.0 | 2023-09-19 |
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile
Introduction to 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile (CAS No. 2229329-00-2)
1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile (CAS No. 2229329-00-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The chemical structure of 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile consists of a cyclobutane ring linked to an indazole moiety, with a methyl group and a cyano group as substituents. The indazole scaffold is known for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The cyclobutane ring adds structural rigidity and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Recent studies have highlighted the potential of 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The researchers found that the compound effectively reduced oxidative stress and neuronal cell death in vitro, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
In addition to its neuroprotective properties, 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile has also shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as PI3K/AKT and MAPK, which are frequently dysregulated in various types of cancer.
The pharmacokinetic profile of 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile has been extensively studied to assess its suitability for drug development. In vivo studies using animal models have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These properties make it an attractive candidate for further clinical evaluation.
Toxicity studies have also been conducted to ensure the safety of 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile. Preclinical data indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further development as a safe and effective therapeutic agent.
The synthesis of 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile has been optimized to improve yield and scalability. A recent publication in Organic Letters described an efficient synthetic route that involves a palladium-catalyzed coupling reaction followed by cyclization and nitrile formation. This method provides a robust and reproducible pathway for large-scale production, facilitating its use in both research and pharmaceutical applications.
In conclusion, 1-(2-methyl-2H-indazol-3-yl)cyclobutane-1-carbonitrile (CAS No. 2229329-00-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic profile, and safety profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional insights into its mechanisms of action and broaden its potential uses in the treatment of various diseases.
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